molecular formula C14H20N2O3S B3161615 (R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide CAS No. 871360-40-6

(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide

Cat. No. B3161615
CAS RN: 871360-40-6
M. Wt: 296.39 g/mol
InChI Key: KCLDECJIUSCXOX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide, or (R)-NIPAM, is a chiral sulfonamide compound with a wide range of uses in the scientific research field. It is an important molecule for the synthesis of various compounds, and it plays a critical role in many biochemical and physiological processes.

Scientific Research Applications

Catalysts and Ligands

This compound is used in the production of catalysts and ligands . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier, while ligands are ions or molecules that bind to a central metal atom to form a coordination complex.

Analytical Chemistry

The compound has applications in analytical chemistry . Analytical chemistry involves the qualitative and quantitative determination of the chemical components of substances.

Biopharma Production

It is also used in biopharma production . Biopharmaceuticals are medical drugs produced using biotechnology, which includes proteins (including antibodies), nucleic acids (DNA, RNA, or antisense oligonucleotides) used for therapeutic or in vivo diagnostic purposes.

Controlled Environment and Cleanroom Solutions

The compound is used in controlled environment and cleanroom solutions . These are environments where the concentration of airborne particles is controlled to specified limits.

Synthesis of Organic Reagents

Methanesulfonamide is used in the synthesis of important organic reagents such as N-(2-methylthio-1-p-toluenesufonyl)methanesulfonamide and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate .

Source of Nitrogen

It can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles .

Synthesis of Medicinally Important Compounds

It is widely used as a reagent in the synthesis of medicinally important compounds such as derivatives of indole-N-acetamide , methanesulfonamide pyrimidine-substituted 3,5-dihydroxy-6-heptenoates and repertaxin .

Building Block in Synthesis

The compound is a building block used in the synthesis of various compounds such as Carolacton, a highly potent biofilm inhibitor .

properties

IUPAC Name

N-[2-methyl-6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-9(2)12-8-19-14(15-12)11-7-5-6-10(3)13(11)16-20(4,17)18/h5-7,9,12,16H,8H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLDECJIUSCXOX-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(CO2)C(C)C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C2=N[C@@H](CO2)C(C)C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide
Reactant of Route 3
(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide
Reactant of Route 4
(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide
Reactant of Route 5
(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide
Reactant of Route 6
(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide

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